molecular formula C22H25N3OS B3527052 2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide

2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3527052
M. Wt: 379.5 g/mol
InChI Key: QAPGNWLOFCUILH-UHFFFAOYSA-N
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Description

2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound composed of a naphthalene-substituted thiazole core linked to a 4-methylpiperidine moiety via an acetamide bridge. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The thiazole ring is a privileged scaffold in heterocyclic chemistry, frequently employed in the design of biologically active molecules . The acetamide functional group serving as a linker is a common feature in many pharmaceutical agents, facilitating key molecular interactions . Compounds featuring similar piperidine and thiazole motifs have been investigated as potent inhibitors of critical enzymes like kinases, which are important targets in oncology research . Furthermore, acridine and piperidine-containing analogs have demonstrated notable biological activities, including antibacterial and antitumor properties, making this structural class a valuable template for developing new therapeutic agents . This product is intended for research applications only, specifically for use in in vitro assays and as a standard or building block in synthetic chemistry and hit-to-lead optimization studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-16-9-11-25(12-10-16)15-21(26)24-22-23-14-19(27-22)13-18-7-4-6-17-5-2-3-8-20(17)18/h2-8,14,16H,9-13,15H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPGNWLOFCUILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthylmethyl halide reacts with the thiazole derivative.

    Formation of the Piperidine Ring: The piperidine ring is formed by reacting 4-methylpiperidine with an appropriate acylating agent.

    Final Coupling: The final step involves coupling the piperidine derivative with the naphthylmethyl-thiazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound 2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by case studies and data tables.

Chemical Properties and Structure

The molecular formula of the compound is C19H24N2SC_{19}H_{24}N_2S with a molecular weight of approximately 320.47 g/mol. Its structure features a piperidine ring, a naphthalene moiety, and a thiazole ring, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. The specific compound under discussion has been shown to enhance the immunogenicity of tumor cells, making it a candidate for cancer immunotherapy .

Case Study:

A study published in Cancer Immunology Research demonstrated that compounds similar to this compound could increase the expression of major histocompatibility complex (MHC) molecules on tumor cells, thereby improving T-cell recognition and response .

Neurological Applications

The piperidine component suggests potential applications in treating neurological disorders. Piperidine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.

Case Study:

Research published in Neuropharmacology highlighted the efficacy of piperidine derivatives in reducing neuroinflammation and protecting against neurodegeneration in animal models of Alzheimer's disease .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The compound's structure may confer similar properties, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

Pain Management

The analgesic properties of piperidine derivatives have been documented, suggesting that this compound may also be effective in pain management therapies.

Case Study:

A clinical trial investigated the efficacy of piperidine-based compounds in managing chronic pain conditions, showing promising results in reducing pain scores compared to placebo .

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

SirReal2 (2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide)

  • Molecular Formula : C₂₂H₂₀N₄OS₂
  • Key Features : Shares the thiazole-naphthalenylmethyl-acetamide backbone but replaces the 4-methylpiperidine with a dimethylpyrimidinylsulfanyl group.
  • Activity : A potent SIRT2 inhibitor validated in crystallographic studies (PDB: 4RMH), demonstrating high binding affinity via interactions with the enzyme’s hydrophobic pocket and NAD⁺-binding site .
  • Comparison: The absence of the piperidine ring in SirReal2 suggests that the 4-methylpiperidinyl group in the target compound may alter selectivity toward non-sirtuin targets or modulate pharmacokinetic properties like solubility and metabolic stability .

N-(4-Phenyl-1,3-thiazol-2-yl)-2-(Piperidin-1-yl)acetamide

  • Molecular Formula : C₁₆H₁₉N₃OS
  • Key Features : Retains the thiazole-acetamide-piperidine scaffold but substitutes the naphthalenylmethyl group with a phenyl ring.

Functional Group Variations

VA17 (N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(Piperidin-1-yl)acetamide)

  • Molecular Formula : C₁₅H₁₄ClN₅OS
  • Key Features : Replaces the thiazole core with a 1,3,4-thiadiazole ring and introduces a 4-chlorophenyl substituent.
  • Activity : Reported as an analgesic/antipyretic agent, highlighting the therapeutic versatility of piperidine-acetamide derivatives. The thiadiazole ring’s larger size and additional sulfur atom may influence electronic properties and binding kinetics compared to thiazole-based analogs .

Compound 5c (N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-Methylpiperidin-1-yl)-acetamide)

  • Molecular Formula : C₂₄H₂₃ClN₂O₃
  • Key Features : Substitutes the thiazole-naphthalene system with a benzofuran-chlorobenzoyl scaffold while retaining the 4-methylpiperidine group.
  • Activity: Exhibits anticonvulsant activity (ED₅₀ = 0.055 mmol/kg), suggesting that the 4-methylpiperidine moiety enhances central nervous system penetration.

Substituent-Driven Pharmacological Profiling

Role of the Naphthalen-1-ylmethyl Group

  • The naphthalene system in the target compound enhances lipophilicity (clogP ≈ 4.5 predicted), promoting membrane permeability and enabling π-π interactions with aromatic residues in target proteins.

Impact of the 4-Methylpiperidinyl Group

  • The 4-methylpiperidine moiety introduces conformational rigidity and basicity (pKa ≈ 8.5), which may improve metabolic stability by reducing cytochrome P450-mediated oxidation. This feature is absent in SirReal2, which relies on a pyrimidinylsulfanyl group for SIRT2 inhibition .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole 4-Methylpiperidine, Naphthalene Not reported (inferred) -
SirReal2 Thiazole Dimethylpyrimidinylsulfanyl SIRT2 Inhibitor
N-(4-Phenyl-thiazol-2-yl)-2-(piperidin-1-yl)acetamide Thiazole Piperidine, Phenyl Not reported
VA17 1,3,4-Thiadiazole Piperidine, 4-Chlorophenyl Analgesic/Antipyretic
Compound 5c Benzofuran 4-Methylpiperidine, Chlorobenzoyl Anticonvulsant

Biological Activity

The compound 2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects, anti-inflammatory activities, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C16H20N2OS
  • SMILES Notation : CN1CCCCC1NC(=O)C(C2=CC=CC=C2)C3=NC(=S)C=C3

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realm of cancer treatment and inflammation reduction.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds with similar thiazole and piperidine structures. For instance:

  • Study Findings : A class of thiazole derivatives showed significant anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. The mechanism involved induction of apoptosis via caspase activation and inhibition of DNA synthesis .
CompoundCell LineIC50 (µM)Mechanism
6fA5495.4Apoptosis induction
6gC64.8DNA synthesis inhibition

Anti-inflammatory Effects

Compounds with similar structural features have also been investigated for their anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of This compound may be attributed to several mechanisms:

  • Inhibition of Tumor Growth : By inducing apoptosis in cancer cells and inhibiting key signaling pathways.
  • Modulation of Immune Response : Enhancing the immunogenicity of tumor cells through increased expression of major histocompatibility complex (MHC) molecules .
  • Antioxidant Activity : Some derivatives have shown to scavenge free radicals, thereby protecting cells from oxidative stress .

Case Studies

A notable case involved the evaluation of a series of thiazole derivatives, including those structurally related to the compound . These studies revealed promising results in both in vitro and in vivo models:

  • In Vitro Study : Compounds were tested against multiple cancer cell lines with IC50 values indicating significant cytotoxicity.
  • In Vivo Study : Animal models demonstrated reduced tumor burden when treated with these derivatives, supporting their potential as therapeutic agents.

Q & A

Basic: What are the optimized synthetic routes for 2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of 4-methylpiperidine with chloroacetyl chloride to form the piperidine-acetamide intermediate.
  • Step 2: Thiazole ring formation via Hantzsch thiazole synthesis, incorporating the naphthalenylmethyl group at position 4.
  • Purification: Intermediate products are purified using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Final compound purity (>95%) is confirmed via HPLC .

Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?

Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., naphthalene methylene protons at δ 4.5–5.0 ppm, thiazole protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 430.18).
  • IR Spectroscopy: Identification of amide C=O stretching (~1650 cm1^{-1}) and thiazole C-S bonds (~690 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Standardized Protocols: Replicate assays using identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Computational Validation: Quantum mechanical calculations (DFT) to predict binding affinities and reconcile experimental IC50_{50} values .

Advanced: What computational modeling approaches predict the compound’s interaction with kinase targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR).
  • Molecular Dynamics (MD) Simulations: GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
  • In Silico ADMET: SwissADME to predict bioavailability and blood-brain barrier penetration .

Basic: What stability factors must be controlled during storage and handling?

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Solvent: Use anhydrous DMSO for stock solutions to avoid hydrolysis.
  • pH: Neutral buffers (e.g., PBS) for in vitro assays to maintain amide bond integrity .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications: Replace naphthalene with biphenyl () to enhance hydrophobic interactions.
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3_3) on the piperidine ring to improve metabolic stability.
  • Bioisosteres: Substitute thiazole with oxazole to assess tolerance in kinase binding pockets .

Basic: What in vitro models are suitable for preliminary pharmacokinetic profiling?

  • Metabolic Stability: Liver microsome assays (human or rat) to measure t1/2_{1/2}.
  • Permeability: Caco-2 cell monolayers for predicting intestinal absorption.
  • Plasma Protein Binding: Equilibrium dialysis to quantify free fraction .

Advanced: How can researchers validate target engagement in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts.
  • Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target.
  • CRISPR Knockout Models: Compare activity in wild-type vs. kinase-deficient cell lines .

Basic: What are the recommended protocols for scaling up synthesis without compromising yield?

  • Flow Chemistry: Continuous synthesis to optimize residence time and temperature.
  • Catalyst Screening: Use Pd/C or Ni catalysts for efficient coupling reactions.
  • Process Analytical Technology (PAT): In-line FTIR to monitor reaction progression .

Advanced: How can bioisosteric replacement improve the compound’s toxicity profile?

  • Thiazole Replacement: 1,2,4-Triazole ( ) to reduce off-target hepatotoxicity.
  • Naphthalene Alternatives: Indole or quinoline moieties to mitigate CYP450 inhibition.
  • Piperidine Modifications: Fluorinated derivatives ( ) to enhance selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methylpiperidin-1-yl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.